molecular formula C14H13BrN4 B2848359 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile CAS No. 339102-61-3

2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile

Cat. No.: B2848359
CAS No.: 339102-61-3
M. Wt: 317.19
InChI Key: PQYBUIXREPQNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Nicotinonitrile-Based Compounds

The development of nicotinonitrile derivatives traces its origins to early 20th-century investigations into pyridine chemistry. Nicotinonitrile (3-cyanopyridine) emerged as a critical intermediate in synthesizing niacin (vitamin B₃), with industrial-scale production pioneered via catalytic ammoxidation of 3-methylpyridine. This reaction, optimized through heterogeneous catalysts containing vanadium and titanium oxides, enabled molar yields exceeding 90%. The discovery of nitrilase enzymes in Rhodococcus rhodochrous J1 further revolutionized nicotinonitrile applications by enabling selective hydrolysis to nicotinamide, avoiding over-hydrolysis to nicotinic acid.

By the mid-20th century, researchers recognized the structural versatility of nicotinonitrile for drug design. Substitutions at the 2-, 4-, and 6-positions of the pyridine ring allowed modulation of electronic and steric properties, paving the way for derivatives with tailored bioactivities. For example, the introduction of amino and bromo groups enhanced interactions with biological targets such as kinase enzymes and DNA. These advancements positioned nicotinonitrile as a scaffold for developing therapeutic agents targeting cancer, infectious diseases, and neurological disorders.

Research Significance and Current Status

Nicotinonitrile derivatives occupy a prominent niche in medicinal chemistry due to their dual functionality: the nitrile group participates in hydrogen bonding and dipole interactions, while the aromatic system enables π-stacking with protein residues. Recent studies highlight their roles as tyrosine kinase inhibitors, antiproliferative agents, and modulators of neurotransmitter receptors. For instance, bosutinib and neratinib—FDA-approved drugs for leukemia and breast cancer—incorporate nicotinonitrile moieties critical for ATP-binding pocket inhibition.

The compound 2-(3-bromoanilino)-4-(dimethylamino)nicotinonitrile exemplifies strategic functionalization to optimize pharmacodynamic properties. The 3-bromoanilino group introduces steric bulk and halogen-bonding capabilities, while the dimethylamino substituent enhances solubility and electron-donating effects. Current research focuses on structure-activity relationship (SAR) studies to refine target selectivity, particularly in oncology and anti-inflammatory applications.

Overview of this compound in Scientific Literature

Despite its structural promise, This compound remains understudied compared to related derivatives. Limited publications suggest its potential as a kinase inhibitor, analogous to bosutinib, due to the bromine atom’s capacity to occupy hydrophobic enzyme pockets. Computational docking studies predict strong binding affinity for Abl and Src kinases, with binding energies comparable to clinical inhibitors.

Synthetic routes to this compound typically involve Ullmann-type coupling between 3-bromoaniline and 4-(dimethylamino)-2-fluoronicotinonitrile, leveraging copper catalysts for C–N bond formation. Challenges in purification—attributed to the compound’s low solubility in aqueous media—have spurred innovations in solvent extraction and chromatographic techniques. Current gaps in literature include in vivo efficacy data and detailed mechanistic studies, highlighting opportunities for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromoanilino)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4/c1-19(2)13-6-7-17-14(12(13)9-16)18-11-5-3-4-10(15)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYBUIXREPQNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange on Pre-Functionalized Pyridine Cores

A common approach involves substituting halogen atoms on pre-functionalized pyridine rings. For example, 4-chloronicotinonitrile derivatives undergo sequential substitutions to install the dimethylamino and 3-bromoanilino groups.

Procedure :

  • 4-Chloronicotinonitrile is treated with dimethylamine (40% aqueous solution) in ethanol at 60°C for 12 hours to yield 4-(dimethylamino)nicotinonitrile (85–90% yield).
  • The 2-position is brominated using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C, 6 hours), yielding 2-bromo-4-(dimethylamino)nicotinonitrile (78% yield).
  • 3-Bromoaniline is coupled via Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 2-(3-bromoanilino)-4-(dimethylamino)nicotinonitrile (65–70% yield).

Key Optimization :

  • Palladium catalysts (e.g., Pd(OAc)₂) outperform nickel analogs in coupling efficiency.
  • Elevated temperatures (>100°C) mitigate steric hindrance from the dimethylamino group.

Directed Ortho-Metalation (DoM) Approaches

Regioselective Bromination Using Directing Groups

The dimethylamino group acts as a directing group to facilitate regioselective bromination at the 2-position.

Procedure :

  • 4-(Dimethylamino)nicotinonitrile is treated with Br₂ (1.1 equiv) in acetic acid at 25°C for 2 hours, yielding 2-bromo-4-(dimethylamino)nicotinonitrile (92% yield).
  • Subsequent coupling with 3-bromoaniline under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C, 24 hours) furnishes the target compound (58% yield).

Mechanistic Insight :

  • The dimethylamino group directs electrophilic bromination to the ortho position via resonance stabilization of the transition state.
  • Copper-mediated coupling proceeds through a single-electron transfer (SET) mechanism.

Cyanamide-Based Cyclization Methods

Cyanamide Ion Intermediates in Heterocycle Formation

Cyanamide chemistry enables the construction of the nicotinonitrile core through cycloaddition reactions (Figshare, 2023).

Procedure :

  • N-Aryl cyanamides react with nitrile oxides in the presence of CsF (2.0 equiv) in THF at 25°C for 6 hours, forming 1,2,4-oxadiazol-5(4H)-imine intermediates.
  • Acidic hydrolysis (HCl, H₂O/EtOH, 80°C, 2 hours) cleaves the oxadiazole ring, yielding 4-(dimethylamino)nicotinonitrile .
  • Bromination and amination steps follow as described in Section 1.1.

Advantages :

  • Avoids hazardous cyanating agents (e.g., KCN).
  • High functional group tolerance (e.g., bromine stability under reaction conditions).

Nickel-Catalyzed Cross-Coupling for Methyl Group Installation

Directed C–H Functionalization

A patent by WO2024015825A1 (2023) details nickel-catalyzed methyl group installation, adaptable for dimethylamino group introduction.

Procedure :

  • 2-Amino-3,5-dibromo-4-methylpyridine is treated with N,N-dimethylformamide dimethylacetal (DMF-DMA) in toluene at 100°C for 3 hours, forming N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide .
  • Nickel-catalyzed coupling with methylzinc chloride (3.0 equiv) and NiCl₂(dme) (5 mol%) in THF at 60°C for 12 hours installs the methyl group, yielding N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (91.7% yield).
  • Hydrolysis with HCl (6M, EtOH/H₂O, 80°C, 2 hours) removes the directing group, yielding 2-amino-5-bromo-3,4-dimethylpyridine , which is further functionalized to the target compound.

Catalyst Comparison :

Catalyst Yield (%) Starting Material Consumption (%)
NiCl₂(dme) 91.7 >99.9
Pd(OAc)₂ 28.2 47.5

Diazotization and Coupling for Anilino Group Introduction

Sandmeyer-Type Reactions

Diazotization of 3-bromoaniline followed by cyanation achieves the anilino-nitrile linkage.

Procedure :

  • 3-Bromoaniline is diazotized with NaNO₂ (1.2 equiv) in HBF₄/H₂O at 0°C for 1 hour.
  • The diazonium salt is coupled with 4-(dimethylamino)pyridine-3-carbonitrile using CuCN (1.5 equiv) in acetonitrile at 25°C for 6 hours, yielding the target compound (55% yield).

Limitations :

  • Moderate yields due to competing side reactions (e.g., aryl radical formation).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Key Step Yield (%) Scalability
NAS + Buchwald-Hartwig Pd-catalyzed amination 65–70 High
DoM + Ullmann Coupling Cu-mediated coupling 58 Moderate
Cyanamide Cyclization CsF-mediated cycloaddition 75 Low
Nickel-Catalyzed Coupling Ni-catalyzed methylation 91.7 High

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the molecular formula C14H13BrN4C_{14}H_{13}BrN_4 and a molecular weight of 317.19 g/mol. It appears as a yellow crystalline solid with a melting point between 171 to 173 °C. Its structure includes a pyridine ring, a brominated aniline moiety, and a nitrile group, which contribute to its unique reactivity and biological properties.

Biological Activities

Research indicates that 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile exhibits notable biological activities, including:

  • Anticancer Properties : The compound has been shown to inhibit specific protein kinases involved in cancer progression, making it a candidate for cancer treatment .
  • Antimicrobial Effects : Preliminary studies suggest potential efficacy against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • Interaction with Biological Targets : Binding affinity studies reveal its interactions with proteins and nucleic acids, which are critical for understanding its therapeutic mechanisms.

Medicinal Chemistry

The compound's unique structural features make it valuable in the development of new therapeutic agents. Its ability to inhibit protein kinases positions it as a promising lead compound for anticancer drug development. Research has focused on synthesizing derivatives that may enhance its efficacy and reduce toxicity.

Case Studies

  • Anticancer Activity : A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition rates. The results indicated that the compound could serve as a foundation for developing targeted cancer therapies .
  • Antimicrobial Research : In vitro studies have explored the compound's effects on bacterial cultures, revealing promising results that suggest further exploration as an antimicrobial agent could be beneficial.

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cell Lines

Nicotinonitrile derivatives exhibit variable cytotoxic activities depending on substituent patterns. Key comparisons include:

Compound Name Substituents (Position) IC50 (μg/mL) Cell Lines Tested Reference
2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile 3-Br-anilino (2), NMe2 (4) Data not available - -
Compound 7a (from ) Undisclosed 43.7–52.6 HepG2, HCT116
Compound XLII (from ) 4-Bromo-phenyl, indole moieties <60 Not specified
4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile (CAS 338773-40-3) 4-CF3-anilino (2), NMe2 (4) Data not available -

Key Observations :

  • The 3-bromoanilino group in the target compound differs from the 4-bromo or 4-CF3 substituents in analogs, which may alter steric hindrance or electronic interactions with targets .
  • Compound XLII, with a 4-bromophenyl and indole groups, shows higher potency than other derivatives but remains less active than methotrexate, highlighting the importance of auxiliary moieties .

Electronic and Quantum Chemical Properties

Quantum chemical parameters (e.g., HOMO-LUMO energies, dipole moment) influence reactivity and binding. reports such parameters for a related nicotinonitrile derivative (Compound 3):

Parameter Value (Compound 3) Implications
EHOMO (eV) Not specified High EHOMO = Enhanced electron donation
ELUMO (eV) Not specified Low ELUMO = Improved electrophilicity
Dipole Moment (μ) Not specified Higher μ = Increased polarity

The dimethylamino group in the target compound likely raises EHOMO, improving electron-donating capacity compared to non-aminated analogs. This could enhance interactions with electron-deficient biological targets .

Substituent Effects on Physicochemical Properties

  • Dimethylamino Group: In resin chemistry, ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting that para-substituted dimethylamino groups optimize electronic effects . For the target compound, the 4-dimethylamino position may similarly improve solubility and charge distribution.
  • Halogenated Anilino Groups: Bromine’s electronegativity and size may increase binding affinity via halogen bonding. The 3-bromo substitution (meta position) in the target compound could offer distinct steric effects compared to para-substituted analogs like CAS 338773-40-3 (4-CF3-anilino) .

Biological Activity

2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile, also known by its CAS number 339102-61-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes a brominated aniline moiety and a dimethylamino group attached to a nicotinonitrile backbone. Its chemical formula is C13_{13}H12_{12}BrN3_3.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives of nicotinonitrile can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50_{50} values for these cell lines are critical indicators of its potency:

Cell LineIC50_{50} Value (µg/mL)
HeLa226
A549242.52

These findings suggest that this compound may act through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as a ligand for specific enzymes, inhibiting their activity and disrupting metabolic processes.
  • Receptor Interaction : It might bind to receptors involved in cell signaling pathways, modulating responses related to cell growth and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription.

Case Study 1: Antimicrobial Efficacy

A study conducted on various nicotinonitrile derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against strains like E. coli and S. aureus, showing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of this compound on human cancer cell lines. The study utilized flow cytometry and apoptosis assays to determine the mode of action. Results indicated that treatment with the compound led to increased apoptotic cell populations, suggesting a potential therapeutic role in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves condensation reactions of brominated aniline derivatives with substituted nicotinonitrile precursors. For example, similar heterocyclic compounds (e.g., compound 10 in ) were synthesized by refluxing intermediates (e.g., 7 in ) with ethyl acetoacetate in butanol for 8 hours, yielding 32% after fractional crystallization . Key factors include:

  • Reagent stoichiometry : A 1:2 molar ratio of precursor to nucleophile.
  • Solvent selection : Polar aprotic solvents (e.g., butanol) enhance solubility and reaction efficiency.
  • Temperature control : Reflux conditions (≈120°C) promote cyclization.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the range of δ 6.28–8.42 ppm (DMSO-d₆), with distinct splitting patterns for substituents (e.g., dimethylamino groups at δ 3.0–3.5 ppm) .
  • ¹³C NMR : Signals at ≈85–162 ppm confirm nitrile (C≡N), aromatic carbons, and tertiary amines .
  • IR Spectroscopy : A sharp peak near 2220–2210 cm⁻¹ indicates the nitrile group, while 1640–1630 cm⁻¹ corresponds to C=O or C=N stretches (if present) .

Q. What safety protocols are recommended for handling brominated aniline derivatives during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., brominated intermediates).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and bromoanilino substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Dimethylamino group : Acts as an electron-donating group (EDG), activating the pyridine ring for electrophilic substitution.
  • 3-Bromoanilino group : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the anilino moiety directs regioselectivity.
  • Experimental validation : Compare reaction rates with analogs lacking dimethylamino or bromine groups to isolate electronic effects .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases or oxidoreductases). For example, highlights docking studies for structurally similar compounds to predict enzyme inhibition .

Q. How can conflicting spectroscopic data (e.g., IR nitrile peak shifts) between synthesized batches be resolved?

  • Methodological Answer :

  • Batch comparison : Analyze multiple batches via HPLC to check purity (>98% by GC, as in ).
  • Environmental factors : Ensure consistent drying (e.g., under vacuum) to eliminate solvent residues that may shift IR peaks.
  • Control experiments : Synthesize a reference standard (e.g., using ’s protocol) for direct spectral comparison .

Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Side reactions : Competing nucleophilic attacks (e.g., at C-2 vs. C-6 of the pyridine ring) may yield regioisomers.
  • Mitigation strategies : Optimize reaction time (e.g., 8-hour reflux in ) to minimize over-reaction.
  • Characterization : Use LC-MS to identify byproducts and adjust stoichiometry or catalysts accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.